CL2A-SN38

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

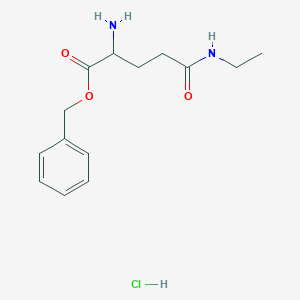

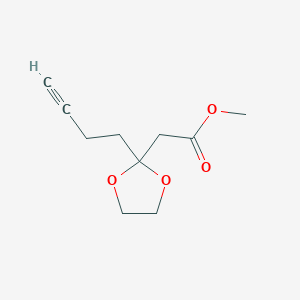

CL2A-SN38 is a compound that has gained significant attention in the field of cancer research. It is a drug-linker conjugate composed of the potent DNA topoisomerase I inhibitor SN-38 and a linker CL2A. This compound is primarily used to create antibody-drug conjugates (ADCs) that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CL2A-SN38 involves a multi-step process. The linker CL2A is designed to attach to the SN-38 molecule via a pH-sensitive benzyl carbonate bond. This bond allows the release of SN-38 in an acidic environment, such as the tumor microenvironment . The synthesis of this compound typically involves the following steps:

Preparation of the Linker: The CL2A linker is synthesized with a short non-cleavable seven polyethylene glycol segment.

Conjugation to SN-38: The linker is then attached to SN-38 through a series of chemical reactions, forming the final this compound compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation. The process is optimized for higher yields and purity, ensuring that the final product meets the stringent requirements for clinical use .

Análisis De Reacciones Químicas

Types of Reactions

CL2A-SN38 undergoes several types of chemical reactions, including:

Hydrolysis: The pH-sensitive benzyl carbonate bond in this compound hydrolyzes in acidic environments, releasing SN-38.

Conjugation Reactions: The attachment of the linker to SN-38 involves conjugation reactions that form stable bonds between the molecules.

Common Reagents and Conditions

Conditions: The reactions are typically carried out under controlled pH conditions to ensure the stability of the final product.

Major Products

The major product of these reactions is the this compound compound itself, which is used to create ADCs for targeted cancer therapy .

Aplicaciones Científicas De Investigación

CL2A-SN38 has a wide range of scientific research applications, particularly in the field of cancer therapy. Some of its key applications include:

Antibody-Drug Conjugates (ADCs): This compound is used to create ADCs that target specific cancer cells, delivering the cytotoxic SN-38 directly to the tumor site

Cancer Research: The compound has shown significant antitumor effects against various human solid tumors, making it a valuable tool in cancer research

Drug Development: This compound is used in the development of new cancer therapies, particularly for tumors that are resistant to conventional treatments.

Mecanismo De Acción

The mechanism of action of CL2A-SN38 involves the targeted delivery of SN-38 to cancer cells. The CL2A linker allows the compound to remain stable in the bloodstream and release SN-38 in the acidic environment of the tumor. SN-38 then inhibits DNA topoisomerase I, leading to DNA damage and cell death .

Comparación Con Compuestos Similares

CL2A-SN38 is unique in its design and mechanism of action. Similar compounds include:

Sacituzumab Govitecan: An ADC that uses a similar hydrolysable linker to deliver SN-38 to cancer cells.

This compound stands out due to its pH-sensitive release mechanism, which allows for more targeted delivery and reduced toxicity to healthy cells .

Propiedades

Fórmula molecular |

C73H97N11O22 |

|---|---|

Peso molecular |

1480.6 g/mol |

Nombre IUPAC |

[4-[[6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate |

InChI |

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61?,73-/m0/s1 |

Clave InChI |

CMVRBCDBISKHME-MHHXDCQBSA-N |

SMILES isomérico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

SMILES canónico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)

![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)

![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)

![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)

![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)